molecular formula C13H21NO3S B2386032 N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide CAS No. 2097889-64-8

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B2386032
CAS No.: 2097889-64-8
M. Wt: 271.38
InChI Key: VPGRPHFUSZHJAR-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reagents and conditions for these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with molecular targets and pathways. Thiophene derivatives can interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene compounds act as voltage-gated sodium channel blockers, which can affect nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other thiophene derivatives .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-13(2,3)12(16)14-8-11(17-6-5-15)10-4-7-18-9-10/h4,7,9,11,15H,5-6,8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGRPHFUSZHJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CSC=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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